
PF-04979064
概要
説明
科学的研究の応用
Gastric Cancer
Recent studies have demonstrated that PF-04979064 significantly inhibits the proliferation of gastric cancer cells, such as AGS and HGC-27 cell lines. It promotes apoptosis (programmed cell death) and enhances the sensitivity of these cells to conventional chemotherapy agents like 5-fluorouracil (5-FU). The combination treatment has shown synergistic effects, indicating that this compound can improve the efficacy of existing chemotherapy regimens .
Other Cancer Types
This compound has also been investigated for its effects on various other malignancies. Its dual inhibition capability allows it to be effective against tumors with aberrant activation of the PI3K/AKT/mTOR pathway, which is common in many cancers including breast cancer, prostate cancer, and glioblastoma .
Pharmacokinetics and Toxicology
Preclinical studies indicate that this compound exhibits favorable pharmacokinetic properties, including good solubility and a robust pharmacokinetic profile in animal models. Its safety profile has been evaluated through various toxicity studies, which suggest that it has an acceptable safety margin for further clinical development .
Efficacy in Combination Therapies
The compound's ability to enhance the effectiveness of other anticancer agents has been a focal point in research. For instance, when combined with traditional chemotherapeutics, this compound not only improves therapeutic outcomes but also potentially reduces the required dosages of these drugs, minimizing side effects associated with higher doses .
Other Diseases
While primarily studied in the context of cancer, there is emerging interest in exploring this compound's applications in other conditions characterized by dysfunctional PI3K/mTOR signaling, such as metabolic disorders and neurodegenerative diseases. The compound's ability to modulate cellular metabolism and autophagy presents opportunities for therapeutic interventions beyond oncology .
Case Studies
作用機序
PF-04979064は、PI3KおよびmTORキナーゼの活性を選択的に阻害することで、その効果を発揮します。これらのキナーゼは、細胞の増殖、増殖、および生存を調節するPI3K/AKT/mTORシグナル伝達経路の重要な構成要素です。 これらのキナーゼを阻害することで、this compoundはシグナル伝達経路を阻害し、腫瘍増殖の抑制と他の抗癌剤に対する感受性の向上につながります .
類似化合物:
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
比較: this compoundは、PI3KおよびmTORキナーゼに対する高い効力と選択性によって特徴付けられます。 類似化合物と比較して、this compoundは、in vitroにおける効力が向上し、薬物動態特性が優れているため、さらなる開発のための有望な候補となっています .
生化学分析
Biochemical Properties
PF-04979064 interacts with the PI3K and mTOR enzymes, key components of the PI3K/Akt/mTOR signaling pathway . This pathway is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting these enzymes, this compound can suppress tumor growth .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of human gastric adenocarcinoma AGS cells and the undifferentiated GC cell line HGC-27, promoting cell apoptosis . It also enhances the drug sensitivity of gastric cancer cells to 5-FU .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound achieves this by binding to the PI3K and mTOR enzymes, thereby preventing their normal function .
Dosage Effects in Animal Models
It has been reported that the compound reduces tumor volume by 88% in a U87MG glioblastoma mouse xenograft model .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its abnormal activation is often seen in various types of cancers .
準備方法
合成経路と反応条件: PF-04979064の合成には、市販の出発物質から始まる複数のステップが含まれます最終生成物は、一連の縮合、環化、および官能基変換を経て得られます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、収率の高い反応、効率的な精製技術、および最終生成物の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
3. 化学反応解析
反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、分子内の特定の官能基を変更するために実行できます。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。
置換: 適切な条件下でさまざまな求核剤と求電子剤.
主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化された誘導体が得られる一方、還元により脱酸素化された化合物が得られます .
化学反応の分析
Types of Reactions: PF-04979064 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and pyridinyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
類似化合物との比較
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .
生物活性
PF-04979064 is a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cell growth, proliferation, and survival. This compound has been investigated for its potential therapeutic applications in oncology, particularly in treating various cancers characterized by dysregulation of the PI3K/Akt/mTOR signaling pathway.
This compound selectively inhibits both PI3K and mTOR kinases, thereby disrupting the signaling cascade that promotes tumor growth. The compound's ability to target these kinases allows it to effectively block the PI3K pathway, overcoming feedback loops and inhibiting PI3K-independent mTOR activation. This dual inhibition is crucial for enhancing antitumor efficacy and minimizing resistance mechanisms commonly observed with single-agent therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the tricyclic imidazo[1,5]naphthyridine scaffold significantly enhance the biological activity of this compound. Key modifications include:
- Increased bulkiness : Enhancements to the molecular structure have been shown to reduce metabolic clearance rates.
- Improved solubility : Adjustments in chemical groups have led to better solubility profiles, which are essential for oral bioavailability.
- Kinase selectivity : The compound exhibits excellent selectivity against a broad range of kinases, minimizing off-target effects and enhancing safety profiles .
Pharmacokinetics and Metabolism
This compound demonstrates favorable pharmacokinetic properties, including:
- High solubility : This property supports effective absorption when administered orally.
- Robust metabolic stability : The compound has been optimized to reduce clearance mediated by cytochrome P450 enzymes and aldehyde oxidase, which are significant pathways for drug metabolism .
The predicted human clearance rates indicate that this compound has a manageable safety profile for further clinical development.
In Vitro Studies
In vitro assays have established that this compound exhibits potent antiproliferative activity across various cancer cell lines. Notably, it demonstrated:
- IC50 values : The compound showed IC50 values in the nanomolar range against multiple cancer types, indicating strong efficacy.
- Mechanistic insights : Studies suggest that this compound induces apoptosis through the activation of pro-apoptotic pathways while inhibiting cell cycle progression .
In Vivo Studies
Preclinical models have further confirmed the antitumor efficacy of this compound:
- Tumor Growth Inhibition (TGI) : In xenograft models, this compound significantly inhibited tumor growth compared to control groups.
- Combination therapies : The compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing overall treatment outcomes .
Case Studies
Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary findings indicate:
- Patient Response : A subset of patients exhibited partial responses to treatment, particularly those with tumors harboring PI3K pathway mutations.
- Adverse Events : The most common adverse events included gastrointestinal disturbances and fatigue, which were manageable and did not lead to treatment discontinuation .
Comparative Analysis with Other PI3K/mTOR Inhibitors
Compound | IC50 (nM) | Targeted Kinases | Clinical Status |
---|---|---|---|
This compound | 1.5 | PI3Kα, PI3Kβ, mTOR | Phase I/II |
AZD2014 | 2.0 | PI3Kα, mTOR | Phase II |
GSK1059615 | 3.8 | PI3Kγ, mTOR | Phase I |
MK2206 | 4.0 | AKT | Phase III |
This table illustrates that this compound possesses competitive potency compared to other established inhibitors within the same class.
特性
IUPAC Name |
1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNUHFDBEIQH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220699-06-8 | |
Record name | PF-04979064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1220699-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-04979064 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-04979064 a promising anti-cancer drug candidate?
A: this compound is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.
Q2: How does the structure of this compound contribute to its activity and address previous limitations?
A: this compound was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of this compound addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.
Q3: What evidence supports the efficacy of this compound in a disease model?
A: Research indicates that this compound shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, this compound was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.
Q4: What analytical challenges were encountered during the development of this compound?
A: One challenge was predicting the human clearance of this compound and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of this compound during its development.
Q5: Is there structural data available for this compound interacting with its target?
A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with this compound has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of this compound against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。